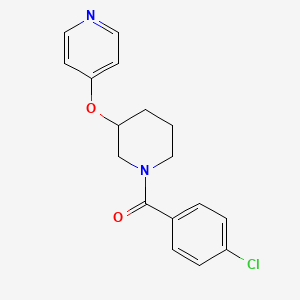

(4-Chlorophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Chlorophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a chlorophenyl group, a pyridinyl group, and a piperidinyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with 3-(pyridin-4-yloxy)piperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Chlorophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, (4-Chlorophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in the development of new pharmaceuticals.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, contributing to the treatment of diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers and other materials.

Mécanisme D'action

The mechanism of action of (4-Chlorophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (4-Chlorophenyl)(pyridin-3-yl)methanone

- (4-Chlorophenyl)(piperidin-1-yl)methanone

Uniqueness

Compared to similar compounds, (4-Chlorophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone has a unique combination of functional groups that confer specific chemical and biological properties. Its structure allows for versatile interactions with various targets, making it a valuable compound in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

The compound (4-Chlorophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone , often abbreviated as CPP , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of CPP can be represented as follows:

This compound features a 4-chlorophenyl group linked to a 3-(pyridin-4-yloxy)piperidin-1-yl moiety, which contributes to its unique pharmacological properties. The presence of both a piperidine and pyridine ring enhances the compound's ability to interact with various biological targets.

Target Interaction

CPP primarily targets the CCR5 receptor , a chemokine receptor involved in HIV-1 entry into host cells. The interaction occurs through a strong salt-bridge formation, which stabilizes the binding and inhibits viral entry. This mechanism is crucial for developing antiviral therapies aimed at preventing HIV infection.

Biochemical Pathways

Upon binding to CCR5, CPP disrupts the normal signaling pathways that facilitate HIV entry. This blockade can lead to decreased viral load in infected individuals and offers a promising avenue for therapeutic intervention in HIV treatment.

Antiviral Activity

Research indicates that CPP exhibits significant antiviral properties, particularly against HIV-1. Its ability to inhibit CCR5 has been demonstrated in vitro, showing effective prevention of viral entry into T-cells.

Enzyme Inhibition

In addition to its antiviral properties, CPP has shown potential as an enzyme inhibitor. Studies have indicated that similar compounds within its class can act as inhibitors of acetylcholinesterase (AChE) and urease , although specific data on CPP's activity against these enzymes is still under investigation .

Antibacterial Activity

While primarily studied for its antiviral properties, CPP's structural analogs have demonstrated antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. These findings suggest that CPP may possess broader pharmacological applications beyond antiviral activity .

Study 1: CCR5 Inhibition

In a study focused on CCR5 antagonists, CPP was evaluated for its efficacy in inhibiting HIV-1 entry. The results indicated that CPP significantly reduced viral entry in a dose-dependent manner, highlighting its potential as a therapeutic agent for HIV treatment.

Study 2: Enzyme Inhibition

A related study assessed the enzyme inhibitory potential of compounds similar to CPP. The findings revealed that several derivatives exhibited strong AChE inhibition with IC50 values lower than standard reference compounds. While direct comparisons with CPP were not made, the results suggest that modifications to the piperidine structure could enhance enzyme inhibitory activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (4-Chlorophenyl)(piperazin-1-yl)methanone | Structure | Moderate AChE inhibition |

| (4-Chlorophenyl)(pyridin-3-yl)methanone | Structure | Antibacterial activity |

CPP is unique due to its combination of functional groups that confer distinct chemical and biological properties compared to similar compounds. Its ability to interact with multiple biological targets makes it a valuable candidate for further research and development.

Propriétés

IUPAC Name |

(4-chlorophenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2/c18-14-5-3-13(4-6-14)17(21)20-11-1-2-16(12-20)22-15-7-9-19-10-8-15/h3-10,16H,1-2,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBSICSUIJLODI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)Cl)OC3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.